

Spectroscopic Analysis of (E)-Octinoxate-¹³C,₃D₃: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (E)-Octinoxate-¹³C,₃D₃

Cat. No.: B12407992

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **(E)-Octinoxate-¹³C,₃D₃**, a stable isotope-labeled internal standard crucial for the quantitative analysis of its unlabeled counterpart, Octinoxate, a widely used UV filter in sunscreens and other cosmetic products.[1][2] This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, provides standardized experimental protocols for data acquisition, and illustrates the analytical workflow.

Introduction to (E)-Octinoxate-¹³C,₃D₃

(E)-Octinoxate-¹³C,₃D₃ is a form of (E)-Octinoxate (2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate) that has been synthetically modified to contain one Carbon-13 (¹³C) atom and three Deuterium (d or ²H) atoms. Its primary application is as an internal standard in quantitative analytical methods, such as GC-MS or LC-MS.[1] The incorporation of heavy isotopes increases the molecular weight of the compound by 4 atomic mass units (1 extra for ¹³C, and 3 extra for the three deuteriums replacing hydrogens). This mass difference allows for its clear differentiation from the native compound in a mass spectrometer, while its nearly identical

chemical properties ensure it behaves similarly during sample preparation and chromatographic separation.

For the purpose of this guide, the labeling is assumed to be on the methoxy group (-O-CH₃), resulting in -O-¹³CD₃. This is a common labeling pattern for synthetic feasibility and analytical utility.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key technique for confirming the identity and purity of isotopically labeled standards and for their use in quantification. The mass spectrum of the labeled compound will show a distinct shift in the molecular ion peak and in any fragments containing the labeled group.

Predicted Mass Spectral Data

The table below summarizes the major expected fragments for both unlabeled (E)-Octinoxate and the predicted fragments for **(E)-Octinoxate-¹³C,^{d3}**. The data for unlabeled Octinoxate is based on publicly available spectra.[3]

Fragment Ion	Unlabeled (E)-Octinoxate (m/z)	(E)-Octinoxate- ¹³ C, ₃ ^d 3 (Predicted m/z)	Notes on Fragmentation
[M+H] ⁺	291.1955	295.2144	Molecular ion peak (protonated). The mass shift reflects one ¹³ C and three ² H atoms.
[C ₁₀ H ₁₁ O ₃] ⁺	179.0688	183.0877	Fragment corresponding to the 4-methoxycinnamoyl group after loss of the 2-ethylhexyl side chain. This fragment contains the labeled methoxy group.
[C ₁₀ H ₉ O ₂] ⁺	161.0584	165.0773	Loss of water from the 4-methoxycinnamic acid fragment. Contains the labeled group.
[C ₉ H ₉ O] ⁺	133.0634	137.0823	Further fragmentation of the aromatic portion, still containing the labeled group.

Experimental Protocol for Mass Spectrometry

This protocol outlines a general method for acquiring high-resolution mass spectra using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF).

- Sample Preparation:

- Prepare a stock solution of **(E)-Octinoxate-13C,d3** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm particle size) is typically used.[3]
 - Mobile Phase A: 90:10 water:methanol with 0.1% formic acid and 5mM ammonium formate.[3]
 - Mobile Phase B: Methanol with 0.1% formic acid and 5mM ammonium formate.[3]
 - Gradient: A gradient from high aqueous to high organic content over 15-20 minutes.
 - Flow Rate: 200-400 µL/min.[3]
 - Injection Volume: 5-10 µL.
- Mass Spectrometry (MS) Conditions:
 - Instrument: A high-resolution QTOF mass spectrometer.
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
 - Capillary Voltage: 3.5 - 4.5 kV.
 - Sampling Cone Voltage: 20 - 40 V.
 - Source Temperature: 120 - 150 °C.
 - Desolvation Temperature: 350 - 500 °C.
 - Acquisition Mode: MS² (Tandem MS) to obtain fragmentation data.
 - Collision Energy: A ramp of collision energies (e.g., 10-40 eV) with a collision gas such as argon.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical structure and the specific location of the isotopic labels.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables present the predicted chemical shifts for unlabeled (E)-Octinoxate and the expected changes for **(E)-Octinoxate- $^{13}\text{C},\text{d}_3$** , assuming the labeling is on the methoxy group ($-\text{O}-^{13}\text{CD}_3$). Chemical shifts are influenced by factors such as hybridization and electronegativity of adjacent atoms.[\[4\]](#)[\[5\]](#)

Table 1: Predicted ^1H -NMR Data (in CDCl_3)

Proton Assignment	Unlabeled (E)-Octinoxate (Predicted δ , ppm)	(E)-Octinoxate- ¹³ C,d3 (Predicted δ , ppm)	Notes
Methoxy (-OCH ₃)	~3.8	Signal Absent	The protons are replaced by deuterium, which is not observed in ¹ H-NMR.
Aromatic (ortho to -OCH ₃)	~6.9	~6.9	No significant change expected.
Aromatic (ortho to -CH=)	~7.5	~7.5	No significant change expected.
Vinyllic (-CH=)	~6.3 and ~7.6	~6.3 and ~7.6	Two distinct signals for the trans double bond protons.
Ester (-OCH ₂ -)	~4.1	~4.1	No significant change expected.
Alkyl Chain (-CH-, -CH ₂ -, -CH ₃)	~0.9 - 1.7	~0.9 - 1.7	Complex multiplets for the 2-ethylhexyl group.

 Table 2: Predicted ¹³C-NMR Data (in CDCl₃)

Carbon Assignment	Unlabeled (E)-Octinoxate (Predicted δ , ppm)	(E)-Octinoxate- ¹³ C,d3 (Predicted δ , ppm)	Notes
Carbonyl (-C=O)	~167	~167	Carbonyl carbons are typically found at the low-field end of the spectrum.[5]
Vinylic (=CH-)	~115 and ~144	~115 and ~144	Two distinct signals for the double bond carbons.
Aromatic (C-OCH ₃)	~161	~161	Carbon attached to the methoxy group. May show a very small upfield shift due to the deuterium isotope effect (β -isotope shift).[6]
Aromatic (CH)	~114 and ~129	~114 and ~129	Aromatic carbons.
Aromatic (C-CH=)	~127	~127	Quaternary aromatic carbon.
Methoxy (-OCH ₃)	~55	~55	This signal will be significantly enhanced due to ¹³ C enrichment. It will appear as a multiplet due to coupling with deuterium (spin I=1), likely a septet, and will be shifted slightly upfield (α -isotope effect).[6]
Ester (-OCH ₂ -)	~67	~67	No significant change expected.

Alkyl Chain (-CH-, -
CH₂-, -CH₃)

~11 - 39

~11 - 39

Signals for the 2-
ethylhexyl group.

Experimental Protocol for NMR Spectroscopy

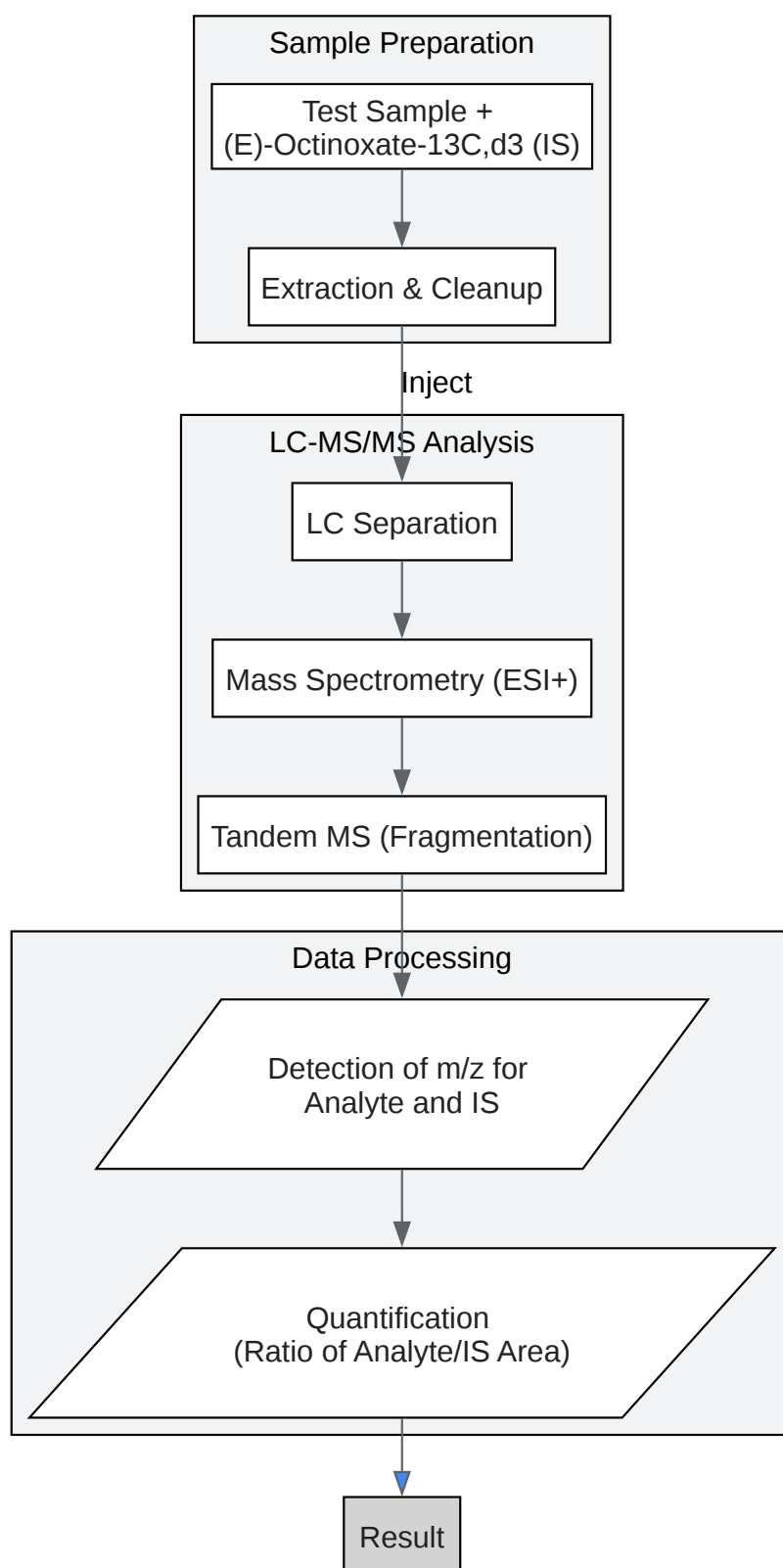
This protocol provides a general method for acquiring high-resolution ¹H and ¹³C NMR spectra.

- Sample Preparation:
 - Dissolve 5-10 mg of **(E)-Octinoxate-13C,d3** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H-NMR Acquisition:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard single-pulse acquisition.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16 scans.
- ¹³C-NMR Acquisition:
 - Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
 - Pulse Program: Standard single-pulse with broadband proton decoupling.
 - Spectral Width: 0-220 ppm.[5]

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance and lower sensitivity of ^{13}C nuclei.[4] The scan number may be lower for the labeled carbon.

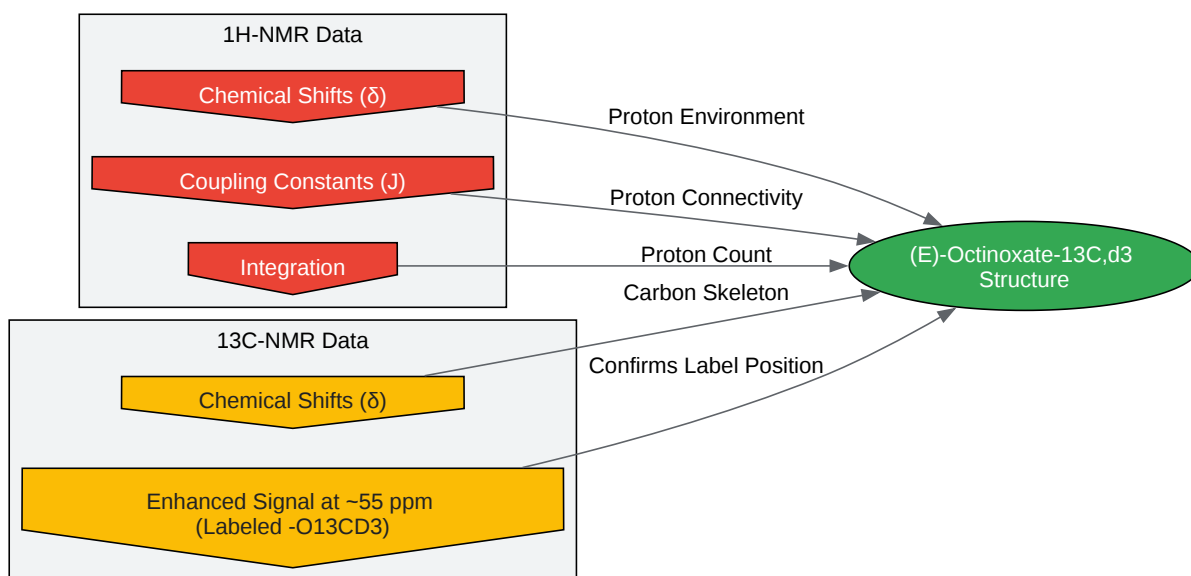
Visualized Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the analysis of **(E)-Octinoxate- ^{13}C ,d3**.



[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis using an internal standard (IS).



[Click to download full resolution via product page](#)

Caption: Logical diagram for structure confirmation via NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
- 2. [medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
- 3. [massbank.eu](https://www.massbank.eu) [massbank.eu]

- [4. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [5. 13.11 Characteristics of ¹³C NMR Spectroscopy - Organic Chemistry | OpenStax \[openstax.org\]](https://openstax.org)
- [6. cdnsiencepub.com \[cdnsiencepub.com\]](https://cdnsiencepub.com)
- To cite this document: BenchChem. [Spectroscopic Analysis of (E)-Octinoxate-¹³C,_{d3}: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12407992/docs#spectroscopic-analysis-of-e-octinoxate-13c-d3-a-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

